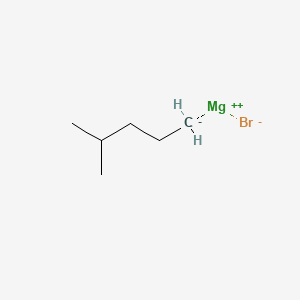

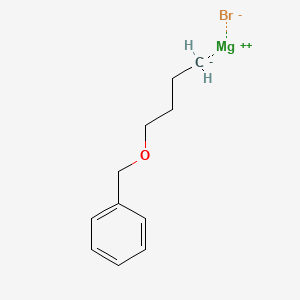

4-Methylpentylmagnesium bromide, 0.50 M in THF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylpentylmagnesium bromide, 0.50 M in THF, is a reagent commonly used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that can be used to form carbon-carbon bonds. 4-Methylpentylmagnesium bromide is a colorless liquid that is relatively stable and can be stored for long periods of time. In addition, it is relatively inexpensive and easy to use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

4-Methylpentylmagnesium bromide is widely used in organic synthesis and is commonly used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of complex molecules, such as peptides, organometallic compounds, and organosilicon compounds.

Wirkmechanismus

Target of Action

4-Methylpentylmagnesium bromide, also known as 4-Methylpentylmagnesium bromide, 0.50 M in THF, is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a synthetic equivalent for carbanions, allowing for the formation of new carbon-carbon bonds .

Mode of Action

The mode of action of 4-Methylpentylmagnesium bromide involves the formation of carbon-carbon bonds. This is achieved through a nucleophilic attack on a carbonyl carbon of an aldehyde or ketone, resulting in the addition of a new carbon chain to the molecule . The resulting compound can then undergo further reactions, depending on the desired synthetic pathway .

Biochemical Pathways

The biochemical pathways affected by 4-Methylpentylmagnesium bromide are primarily those involved in organic synthesis. As a Grignard reagent, it plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of 4-Methylpentylmagnesium bromide, like other Grignard reagents, are not typically discussed in the same manner as drug compounds. This is because Grignard reagents are primarily used in laboratory settings for chemical synthesis, rather than being administered to living organisms. It’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of 4-Methylpentylmagnesium bromide is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including complex molecules such as natural products and pharmaceuticals .

Action Environment

The action of 4-Methylpentylmagnesium bromide is highly dependent on the environment in which the reaction takes place. Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . Additionally, the temperature, solvent, and presence of other reagents can all influence the outcome of the reaction .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using 4-Methylpentylmagnesium bromide in laboratory experiments are its low cost, its stability, and its ease of use. It is relatively inexpensive and can be stored for long periods of time. In addition, it is easy to use and can be used in a variety of laboratory experiments. The main limitation of using 4-Methylpentylmagnesium bromide is that it is highly reactive and must be used in an inert atmosphere.

Zukünftige Richtungen

There are a number of potential future directions for the use of 4-Methylpentylmagnesium bromide. It could be used in the synthesis of more complex molecules, such as peptides and organometallic compounds. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Finally, it could be used in the synthesis of organosilicon compounds.

Synthesemethoden

4-Methylpentylmagnesium bromide is synthesized by reacting 4-methylpentanol with magnesium metal in the presence of bromine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the magnesium. The reaction is typically conducted at room temperature and is usually complete within a few hours.

Eigenschaften

IUPAC Name |

magnesium;2-methylpentane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDFGMAKNIPSQZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)

![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)